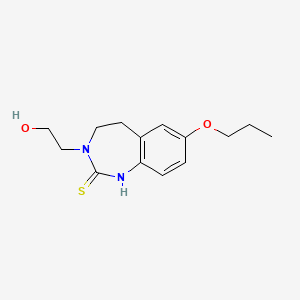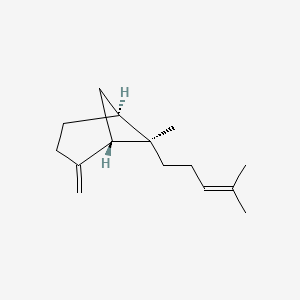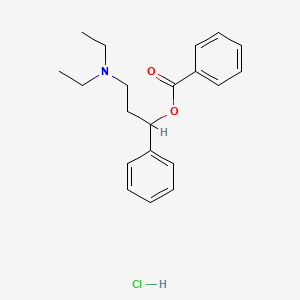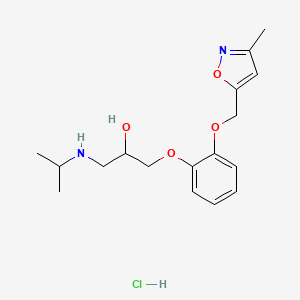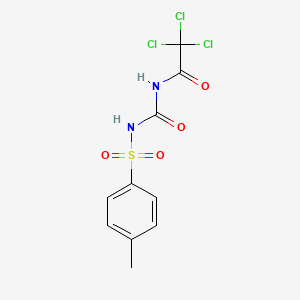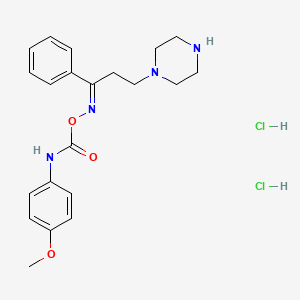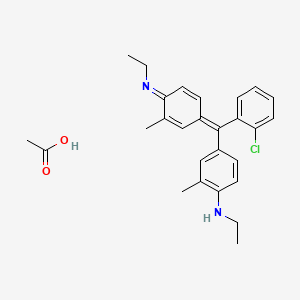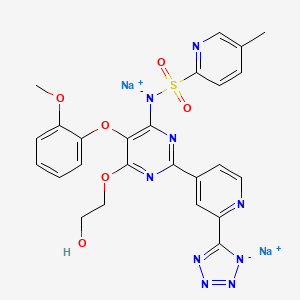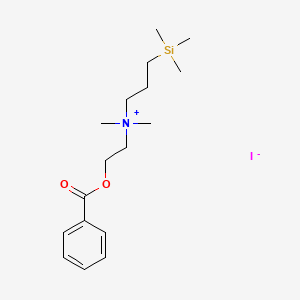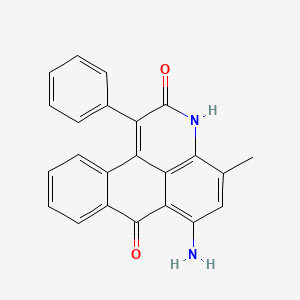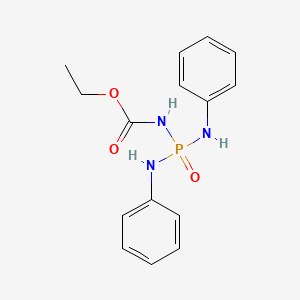
ethyl N-dianilinophosphorylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-dianilinophosphorylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, two aniline groups, and a phosphoryl group attached to a carbamate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-dianilinophosphorylcarbamate typically involves the reaction of aniline derivatives with phosphoryl chloride and ethyl carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Reaction of Aniline with Phosphoryl Chloride: Aniline reacts with phosphoryl chloride to form N-dianilinophosphoryl chloride.
Reaction with Ethyl Carbamate: The N-dianilinophosphoryl chloride is then reacted with ethyl carbamate to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise control of reaction conditions, and purification steps to obtain the compound in high yield and purity. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-dianilinophosphorylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or aniline groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl N-dianilinophosphorylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl N-dianilinophosphorylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of key biochemical pathways.
Comparison with Similar Compounds
Ethyl N-dianilinophosphorylcarbamate can be compared with other carbamate compounds, such as:
Ethyl N-methylcarbamate: Similar in structure but with different substituents, leading to varied chemical and biological properties.
Polycarbazole Derivatives: These compounds have different applications, particularly in optoelectronics and materials science.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of research and application.
Properties
CAS No. |
18743-39-0 |
|---|---|
Molecular Formula |
C15H18N3O3P |
Molecular Weight |
319.30 g/mol |
IUPAC Name |
ethyl N-dianilinophosphorylcarbamate |
InChI |
InChI=1S/C15H18N3O3P/c1-2-21-15(19)18-22(20,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H3,16,17,18,19,20) |
InChI Key |
IFTYOEJYNYIUKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NP(=O)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


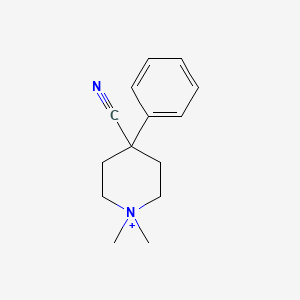
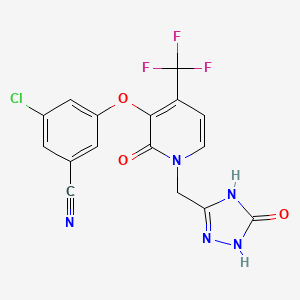
![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
